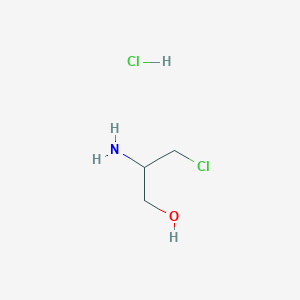
E-Ceftizoxime Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
E-Ceftizoxime Sodium Salt is a semisynthetic cephalosporin antibiotic that can be administered intravenously or by suppository . It is highly resistant to a broad spectrum of beta-lactamases and is active against a wide range of both aerobic and anaerobic gram-positive and gram-negative organisms . It is effective against Gram-negative and Gram-positive bacteria, and it binds penicillin-binding proteins (PBPs) and inhibits the bacterial cell wall synthesis .
Synthesis Analysis
In the synthesis of E-Ceftizoxime Sodium Salt, eight process-related impurities were detected in HPLC analysis . Pure impurities obtained by both synthesis and preparative HPLC were co-injected with the E-Ceftizoxime sample to confirm the .Molecular Structure Analysis
The molecular formula of E-Ceftizoxime Sodium Salt is C13H12N5NaO5S2 . Its molecular weight is 405.38 .Chemical Reactions Analysis
A novel electrochemical sensor for E-Ceftizoxime Sodium Salt comprising Cu (Him) 2 nanoparticles and ionic liquid (IL) hybrid modified carbon paste electrode (CPE) has been developed . This sensor exhibits an excellent electrocatalytic effect in the electrooxidation of E-Ceftizoxime Sodium Salt, leading to a considerable improvement in the corresponding anodic peak current .Physical And Chemical Properties Analysis
E-Ceftizoxime Sodium Salt is a white to pale yellow crystalline powder . Its sodium content is approximately 60 mg (2.6 mEq) per gram of E-Ceftizoxime activity .Aplicaciones Científicas De Investigación
Broad Spectrum Antibacterial Activity and Pharmacokinetics
Ceftizoxime has a wide range of in vitro activity against both Gram-positive and Gram-negative bacteria, including Enterobacteriaceae, making it particularly effective against beta-lactamase-positive strains. Its resistance to beta-lactamase hydrolysis sets it apart from other antibiotics in its class. Despite its broad spectrum, it is less active against Pseudomonas aeruginosa compared to some other third-generation cephalosporins and is not recommended as the sole treatment for infections suspected or confirmed to be caused by this pathogen. Ceftizoxime's pharmacokinetic properties allow it to be administered intravenously or intramuscularly, suitable for treating various infections including those in the respiratory and urinary tracts, and in obstetric and gynecological infections (Richardson & Heel, 1985).
Clinical Applications and Efficacy
Clinical trials have demonstrated ceftizoxime's efficacy in treating lower respiratory tract infections in elderly and debilitated patients, chronic and complicated urinary tract infections, skin, soft tissue, bone and joint infections, and neonatal infections. It has been compared favorably with other cephalosporins and aminoglycosides, although further large-scale studies are required to fully establish its relative efficacy and safety profile. It also shows promise in treating gonorrhea, especially in regions where penicillinase-producing strains of Neisseria gonorrhoeae are prevalent (Richardson & Heel, 1985).
Use in Mixed Infections
Ceftizoxime has been used effectively in treating infections caused by mixed aerobic/anaerobic organisms, such as intra-abdominal and obstetric and gynecological infections. However, its use may be limited by its relatively low in vitro activity against Bacteroides fragilis and enterococci, indicating the need for careful pathogen targeting or combination therapy in such cases (J. Dipiro & J. R. May, 1988).
Safety And Hazards
Propiedades
Número CAS |
97164-53-9 |
|---|---|
Nombre del producto |
E-Ceftizoxime Sodium Salt |
Fórmula molecular |
C13H12N5O5S2. Na |
Peso molecular |
382.40 22.99 |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



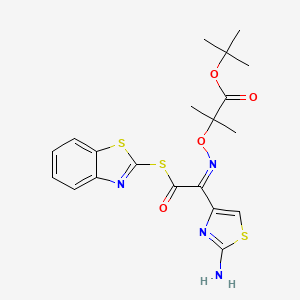
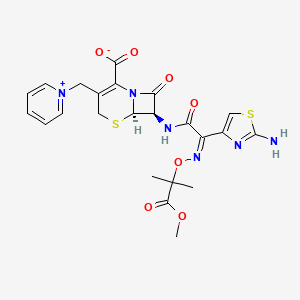

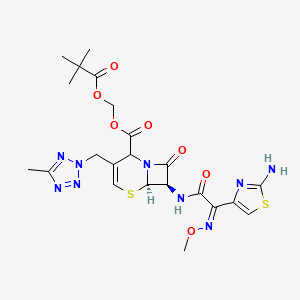
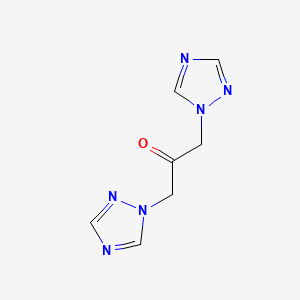
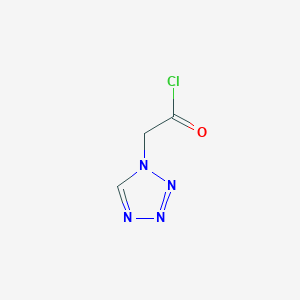
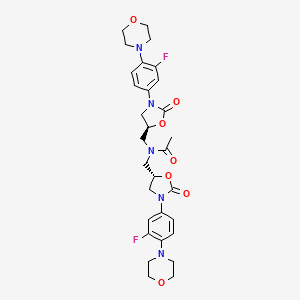
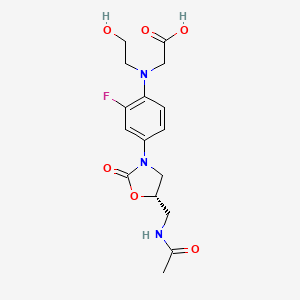
![N-tert-butyl-N-[[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B601337.png)

